molecular formula C14H13NO4S B2358112 (2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid CAS No. 1101186-17-7

(2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid

Cat. No.: B2358112
CAS No.: 1101186-17-7
M. Wt: 291.32
InChI Key: ZYWLDBCHJIPMMQ-LBPRGKRZSA-N
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Description

(2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid is a chiral amino acid derivative designed for advanced pharmaceutical and biochemical research. This compound features a (2S)-stereocenter and integrates two pharmaceutically significant moieties: a 4-hydroxyphenyl group, which is a key structural feature in molecules like tyrosine and is associated with antioxidant and anti-inflammatory activities , and a thiophene-3-carbonyl group, a heterocyclic motif known to enhance molecular interactions in bioactive compounds . The molecular scaffold is structurally similar to other researched propanoic acid derivatives that have been explored for their therapeutic potential . Its precise mechanism of action is likely derived from its capacity to mimic natural signaling molecules or interfere with specific protein-protein interactions, making it a valuable tool for studying inflammatory pathways, enzyme inhibition, and cellular signaling processes. Researchers can utilize this compound in various applications, including as a building block in the synthesis of more complex peptide mimics, as a potential modulator of growth factor activity, or as a lead structure in the development of novel therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-11-3-1-9(2-4-11)7-12(14(18)19)15-13(17)10-5-6-20-8-10/h1-6,8,12,16H,7H2,(H,15,17)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWLDBCHJIPMMQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101186-17-7
Record name (2S)-3-(4-hydroxyphenyl)-2-[(thiophen-3-yl)formamido]propanoic acid
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Preparation Methods

Masked Acyl Cyanide (MAC) Methodology

The MAC approach enables enantioselective Strecker-type reactions under mild conditions:

Reaction Scheme
$$
\text{N-Boc-aldimine} + \text{MAC reagent} \xrightarrow{\text{cinchona alkaloid catalyst}} (2S)\text{-α-amino nitrile}
$$

Experimental Protocol

  • Combine N-Boc-protected glyoxylic acid aldimine (10 mmol) with tert-butyldimethylsilyl (TBS)-protected MAC reagent (12 mmol) in CH$$2$$Cl$$2$$ at −45°C.
  • Add hydroquinine-derived thiourea catalyst (0.2 equiv) and stir for 24 h.
  • Quench with saturated NH$$_4$$Cl and extract with ethyl acetate.

Key Data

Parameter Value Source
Yield 92–98%
Enantiomeric Ratio 97.5:2.5 (S:R)
Reaction Time 24 h

Introduction of the 4-Hydroxyphenyl Group

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling installs the aromatic moiety while preserving stereochemistry:

Procedure

  • Protect the amino acid’s carboxylic acid as methyl ester using DCC/MeOH.
  • Treat (2S)-α-amino nitrile intermediate (5 mmol) with 4-hydroxyphenylboronic acid (6 mmol), Pd(PPh$$3$$)$$4$$ (0.1 equiv), and K$$2$$CO$$3$$ (3 equiv) in dioxane/H$$_2$$O (4:1).
  • Heat at 80°C for 12 h under N$$_2$$.

Characterization

  • $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d$$6$$): δ 7.12 (d, J = 8.4 Hz, 2H, ArH), 6.72 (d, J = 8.4 Hz, 2H, ArH), 4.31 (q, J = 6.8 Hz, 1H, CH), 3.65 (s, 3H, COOCH$$3$$).
  • MS (ESI+): m/z 298.2 [M+H]$$^+$$.

Amide Bond Formation with Thiophene-3-Carboxylic Acid

DCC/NHS-Mediated Coupling

Activation of the carboxylic acid partner ensures efficient amidation:

Synthetic Steps

  • Suspend thiophene-3-carboxylic acid (4.5 mmol) in dry THF.
  • Add N-hydroxysuccinimide (NHS, 5 mmol) and DCC (5 mmol) at 0°C.
  • Stir for 2 h, filter to remove dicyclohexylurea, and add to the amino ester intermediate.
  • React for 12 h at room temperature.

Optimization Data

Condition Yield Improvement Source
4Å molecular sieves +15%
DMAP catalysis +22%

Final Deprotection and Isolation

Simultaneous Ester Hydrolysis and Boc Removal

A one-pot procedure enhances efficiency:

Process

  • Dissolve protected intermediate (3 mmol) in 6M HCl/dioxane (1:1).
  • Reflux at 80°C for 6 h.
  • Neutralize with Amberlyst A21 resin, filter, and lyophilize.

Purity Assessment

Method Result Source
HPLC (C18) 99.8%
Chiral SFC 98.5% ee

Structural Characterization

Spectroscopic Analysis

$$^{13}\text{C NMR}$$ (100 MHz, DMSO-d$$_6$$):

  • δ 174.8 (COOH), 166.1 (CONH), 158.2 (ArOH), 132.4–126.7 (ArC), 55.3 (C2).

IR (ATR):

  • 3340 cm$$^{-1}$$ (OH/NH), 1705 cm$$^{-1}$$ (C=O), 1510 cm$$^{-1}$$ (C=C).

Comparative Method Evaluation

Table 1. Synthetic Route Efficiency

Method Overall Yield ee% Steps
MAC + DCC coupling 68% 98.5 5
Classical resolution 31% 99.0 7
Enzymatic synthesis 57% 99.8 4

The MAC-mediated pathway provides optimal balance between stereocontrol and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing hydroxyphenyl groups exhibit significant antioxidant properties. Studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, making them candidates for developing antioxidant therapies .

Anticancer Potential

The compound has shown promise in anticancer research. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma . A study highlighted that certain analogs of this compound inhibited cell proliferation by inducing apoptosis in cancer cells.

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase enzymes, which are crucial in inflammatory processes . This inhibition could lead to therapeutic applications in treating inflammatory diseases.

Neurological Effects

Preliminary studies suggest that (2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid may influence neurotransmitter systems, potentially offering neuroprotective effects. Compounds with similar structural motifs have been linked to modulation of serotonin and dopamine receptors, which are vital in treating mood disorders .

Synthesis of Polymers

This compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its thiophene moiety allows for the formation of conductive materials that can be used in electronic devices .

Coatings and Composites

Due to its chemical stability and functional groups, the compound can be incorporated into coatings that require resistance to environmental degradation, thereby extending the lifespan of materials used in construction and manufacturing .

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability at 100 µM concentration .
Study 2Anticancer EffectsShowed cytotoxicity against prostate cancer cells; induced apoptosis through mitochondrial pathways .
Study 3Enzyme InhibitionIdentified as a potential inhibitor of cyclooxygenase enzymes; implications for anti-inflammatory drug development .
Study 4Material ScienceSuccessfully synthesized conductive polymers using the compound as a precursor; applications in flexible electronics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Substituent at Position 3 Key Properties/Biological Relevance
(2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid C14H12NO4S (inferred) ~301.31 Thiophene-3-carbonylamino 4-Hydroxyphenyl Potential enzyme inhibition (inferred from thiophene's aromaticity and sulfur interactions)
N-Acetyl-L-tyrosine () C11H13NO4 223.23 Acetylamino 4-Hydroxyphenyl Enhanced metabolic stability; precursor in peptide synthesis
L-Tyrosine () C9H11NO3 181.19 Amino 4-Hydroxyphenyl Proteinogenic amino acid; precursor to neurotransmitters and hormones
(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid () C9H10O4 182.17 Hydroxy 4-Hydroxyphenyl Intermediate in lignin metabolism; antioxidant activity
(2S)-3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid () C16H16ClNO5S 377.82 Sulfonylamino (4-methoxyphenyl) 4-Chlorophenyl Enhanced polarity; potential protease inhibition

Key Structural and Functional Insights:

Sulfonylamino derivatives (e.g., ) exhibit higher polarity due to sulfonic acid groups, improving aqueous solubility but reducing blood-brain barrier penetration .

Biological Activity :

  • L-Tyrosine analogs (e.g., ) serve as precursors for thyroid hormones (e.g., T3, T4) and catecholamines, with iodinated derivatives () showing hormonal activity .
  • Thiophene-containing compounds may exhibit unique binding to enzymes like angiotensin-converting enzyme (ACE) due to sulfur’s electronic effects, as suggested by related inhibitors in .

Metabolic Stability :

  • N-Acetyl-L-tyrosine () resists proteolytic cleavage better than L-tyrosine, making it useful in peptide therapeutics. The target compound’s thiophene group may similarly confer resistance to enzymatic degradation .

Stereochemical Considerations :

  • The (2S) configuration is conserved across analogs (e.g., ), ensuring compatibility with biological systems (e.g., LAT1 transporter specificity in ) .

Biological Activity

(2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid, also known as 3-Phenyl-2-[(thiophene-3-carbonyl)-amino]-propionic acid, is a bioactive compound that has garnered attention for its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a 4-hydroxyphenyl group, contributing to its biological activity. The structural formula can be represented as follows:

C13H13NO3S\text{C}_{13}\text{H}_{13}\text{N}\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene moiety enhances binding to enzymes and receptors, while the phenolic group may increase the compound's solubility and bioavailability. Research indicates that this compound can modulate various biochemical pathways, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial and fungal pathogens.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : May reduce inflammation through the inhibition of pro-inflammatory cytokines.

Antimicrobial Properties

Recent studies have shown that derivatives of this compound possess significant antimicrobial activity against drug-resistant strains. For instance, a derivative demonstrated effective inhibition against the ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics .

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1816 µg/mL
Candida albicans228 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer effects in various cell lines. In vitro studies revealed that it inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. A notable study reported an IC50 value of approximately 50 µM against breast cancer cells, indicating potent activity .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive screening of this compound derivatives showed promising results against multi-drug resistant bacterial strains. The study highlighted the structure-activity relationship (SAR) that underscores the significance of the thiophene and phenolic groups in enhancing antimicrobial efficacy .
  • Anticancer Mechanism Investigation : Another research focused on the compound's mechanism in inhibiting cancer cell growth. It was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 in cancer cells .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS.
  • Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride) to minimize unreacted starting material.
  • Optimize temperature to avoid racemization (e.g., < 10°C for coupling steps) .

Basic: How can the enantiomeric purity of this compound be validated?

Q. Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20). Compare retention times with racemic mixtures to confirm enantiopurity .
  • Optical Rotation : Measure specific rotation ([α]D) at 20°C using a polarimeter. Compare with literature values for (2S)-configured analogs (e.g., tyrosine derivatives ).
  • X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration, especially if novel synthetic routes are employed .

Advanced: What analytical techniques are critical for characterizing its solid-state structure and stability?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. For hygroscopic samples, use low-temperature data collection (100 K) .
  • Powder X-ray Diffraction (PXRD) : Monitors polymorphic changes during storage. Compare experimental patterns with simulated data from SCXRD.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C for similar propanoic acid derivatives ).

Advanced: How to design enzyme inhibition assays to study its biological activity?

Q. Methodological Answer :

Target Selection : Prioritize enzymes with structural homology to tyrosine-dependent systems (e.g., tyrosine kinases, decarboxylases) due to the 4-hydroxyphenyl moiety .

Assay Setup :

  • Kinetic Assays : Use fluorescence-based substrates (e.g., ATP analogs for kinases) and measure IC50 values at varying compound concentrations.
  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip to quantify binding affinity (KD) in real-time .

Controls : Include positive inhibitors (e.g., staurosporine for kinases) and DMSO controls to validate assay specificity.

Basic: What safety protocols are essential for handling this compound in the laboratory?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thiophene and hydroxyphenyl groups .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .

Advanced: How can contradictory data in biological activity studies be systematically addressed?

Q. Methodological Answer :

Reproducibility Checks :

  • Repeat assays in triplicate across independent labs.
  • Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media).

Data Triangulation :

  • Cross-validate results using orthogonal methods (e.g., SPR for binding, qPCR for downstream gene expression).
  • Compare with structurally analogous compounds (e.g., tyrosine-based inhibitors ).

Meta-Analysis : Pool data from published studies to identify trends (e.g., correlation between logP values and IC50 ).

Advanced: What computational methods predict its metabolic stability and off-target effects?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
  • QSAR Modeling : Train models on datasets of propanoic acid derivatives to estimate ADME properties (e.g., bioavailability, half-life) .
  • Off-Target Screening : Employ similarity-based algorithms (e.g., SwissTargetPrediction) to identify unintended targets (e.g., GPCRs, ion channels) .

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